molecular formula C19H21ClN2O3 B2945853 2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide CAS No. 304675-30-7

2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

Cat. No. B2945853
CAS RN: 304675-30-7
M. Wt: 360.84
InChI Key: XBWOMFNUUPSJCT-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide, commonly known as CMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

CMMPA has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, CMMPA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, CMMPA has shown promise as an anti-microbial agent, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of CMMPA is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in cancer growth, inflammation, and microbial infection. CMMPA has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cancer progression. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CMMPA has been shown to have a range of biochemical and physiological effects in animal models, including reducing inflammation, inhibiting cancer cell growth, and improving immune function. Inflammation is a key component of many diseases, and CMMPA has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In cancer research, CMMPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, CMMPA has been found to improve immune function by increasing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

CMMPA has several advantages for scientific research, including its high purity and stability, making it a reliable compound for experiments. However, there are also limitations to its use, including its relatively high cost and limited availability, which may restrict its use in certain research settings.

Future Directions

There are several future directions for research on CMMPA, including further studies on its mechanisms of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, there is a need for more studies on the safety and toxicity of CMMPA, as well as its pharmacokinetics and pharmacodynamics in animal and human models. Further research on CMMPA may lead to the development of new treatments for cancer, inflammation, and microbial infections.
In conclusion, CMMPA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, making it a viable compound for experiments. CMMPA has been found to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and improving immune function. However, there are also limitations to its use, including its relatively high cost and limited availability. Future research on CMMPA may lead to the development of new treatments for various diseases.

Synthesis Methods

CMMPA is synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride, which is then reacted with 4-morpholin-4-ylphenylamine to produce CMMPA. The synthesis of CMMPA has been optimized to improve yield and purity, making it a viable compound for scientific research.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14-12-17(6-7-18(14)20)25-13-19(23)21-15-2-4-16(5-3-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOMFNUUPSJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

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